3-(4-Tert-butylphenyl)pyrrolidin-2-one
Description
Structural Significance of Pyrrolidinone Rings in Organic Chemistry
The pyrrolidinone ring, a cyclic amide or lactam, is a structurally significant motif in organic chemistry. researchgate.net Its importance stems from its presence in numerous natural products and synthetic compounds with diverse biological activities. researchgate.net The planarity of the amide bond within the five-membered ring structure, combined with the potential for stereocenters on the ring, provides a rigid framework that can be strategically functionalized. This rigidity and the presence of a hydrogen bond donor (the N-H group) and acceptor (the carbonyl group) allow for specific interactions with biological targets.
Overview of Aryl-Substituted Pyrrolidin-2-ones and Their Derivatives
Aryl-substituted pyrrolidin-2-ones are a subclass of pyrrolidinones that have an aromatic ring attached to the core structure. The position and nature of the aryl substituent can dramatically alter the compound's physical, chemical, and biological properties. Specifically, 3-aryl pyrrolidines are recognized as important pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. sci-hub.se
The synthesis of these compounds often involves strategic carbon-carbon and carbon-nitrogen bond formations. Common synthetic routes include Michael additions, palladium-catalyzed hydroarylation, and various cycloaddition reactions. rsc.orgnih.govacs.org These methods allow for the controlled introduction of the aryl group at the desired position on the pyrrolidinone ring.
Research Findings on 3-(4-Tert-butylphenyl)pyrrolidin-2-one
While specific research exclusively focused on this compound is limited in publicly accessible literature, its properties and synthesis can be inferred from general knowledge of 3-aryl-pyrrolidin-2-ones.
Synthesis
The synthesis of this compound can be approached through several established methods for creating 3-aryl-pyrrolidin-2-ones. A plausible and common strategy is the Michael addition reaction. rsc.org This would involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization.
For instance, a potential synthetic pathway could involve the Michael addition of a malonate derivative to a nitrostyrene (B7858105) precursor bearing the 4-tert-butylphenyl group. The resulting adduct can then undergo reduction of the nitro group and subsequent lactamization to form the desired pyrrolidin-2-one ring.
Another viable approach is through palladium-catalyzed hydroarylation of a suitable pyrroline (B1223166) precursor with a 4-tert-butylphenyl halide. nih.gov This method provides a direct route to introduce the aryl group onto the heterocyclic ring.
Chemical Properties
The chemical properties of this compound are dictated by its functional groups: the lactam, the aromatic ring, and the tert-butyl group. The lactam moiety contains both a carbonyl group and a secondary amine, making it susceptible to both electrophilic and nucleophilic attack. The nitrogen atom can be alkylated or acylated, and the carbonyl group can undergo reduction or reactions with organometallic reagents.
The 4-tert-butylphenyl group is relatively stable and influences the compound's solubility and lipophilicity. The bulky tert-butyl group can provide steric hindrance, potentially influencing the reactivity of the nearby pyrrolidinone ring.
Physical Properties
| Property | Anticipated Value |
| Molecular Formula | C14H19NO |
| Molecular Weight | 217.31 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |
Table 1. Anticipated Physical Properties of this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-15-13(12)16/h4-7,12H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
KNQHGACFUDBSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCNC2=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 4 Tert Butylphenyl Pyrrolidin 2 One
Reactions Involving the Lactam Carbonyl Functionality
The lactam carbonyl group is a primary site for nucleophilic attack and reduction. Its reactivity is central to the transformation of the pyrrolidin-2-one core.
Reduction to Pyrrolidines: The most significant reaction of the lactam carbonyl is its reduction to a methylene (B1212753) group, which converts the pyrrolidin-2-one to the corresponding pyrrolidine (B122466). This transformation is typically achieved using powerful reducing agents. For instance, reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for the complete reduction of the amide functionality. nih.gov This reaction pathway is crucial for accessing 3-(4-tert-butylphenyl)pyrrolidine, a valuable scaffold in medicinal chemistry. researchgate.netchemrxiv.orgenamine.net
Hydrolysis: Under acidic or basic conditions, the lactam ring can undergo hydrolysis to yield the corresponding γ-amino acid. For 3-(4-tert-butylphenyl)pyrrolidin-2-one, this reaction would break the amide bond to form 4-amino-3-(4-tert-butylphenyl)butanoic acid. This pathway allows for the opening of the heterocyclic ring and further functionalization of the resulting amino acid.
Reactions with Organometallic Reagents: The interaction of lactams with organometallic reagents like Grignard reagents can be complex. masterorganicchemistry.comlibretexts.org While esters typically undergo double addition with Grignard reagents to form tertiary alcohols, the reactivity of lactams can lead to the formation of various products. masterorganicchemistry.com Depending on the reaction conditions and the nature of the Grignard reagent, potential outcomes include the formation of a hemiketal intermediate, which can then undergo ring-opening or elimination to form cyclic enamines or ring-opened keto-amines. The addition of organometallic reagents to N-acyliminium ions generated from lactams is another powerful method for introducing substituents at the C5 position.
Table 1: Reactions at the Lactam Carbonyl
| Reaction Type | Reagent(s) | Expected Product |
| Reduction | LiAlH₄ or BH₃∙THF | 3-(4-tert-butylphenyl)pyrrolidine |
| Hydrolysis | H₃O⁺ or OH⁻, heat | 4-amino-3-(4-tert-butylphenyl)butanoic acid |
| Reaction with Grignard Reagent | R-MgX | Complex mixture, potentially cyclic enamines or ring-opened products |
Reactivity at the Alpha-Positions to the Carbonyl Group
The methylene groups at the C3 and C5 positions, alpha to the carbonyl group, are susceptible to deprotonation to form an enolate, which can then act as a nucleophile in various reactions. masterorganicchemistry.combham.ac.uk
Enolate Formation and Alkylation/Arylation: Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can generate an enolate. bham.ac.uk Deprotonation can occur at either the C3 or C5 position.
Reactivity at C3: The proton at the C3 position is tertiary and sterically hindered by the adjacent bulky 4-tert-butylphenyl group. While deprotonation is possible, subsequent alkylation would lead to a sterically congested quaternary carbon center.
Reactivity at C5: The C5 position has two protons, making it more accessible for deprotonation to form the kinetic enolate. This enolate can then react with various electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to introduce substituents at the C5 position. acs.orgacs.org Palladium-catalyzed C-H arylation methods have also been developed to functionalize the alpha-positions of pyrrolidines. nih.govacs.org
The regioselectivity of enolate formation can be controlled by the choice of base, solvent, and temperature. bham.ac.uk Strong, bulky bases at low temperatures favor the formation of the less substituted (kinetic) enolate at C5, whereas weaker bases at higher temperatures may allow for equilibration to the more substituted (thermodynamic) enolate.
Table 2: Reactivity at the Alpha-Positions
| Reaction Type | Position | Reagent(s) | Expected Product |
| Alkylation | C5 | 1. LDA, THF, -78 °C; 2. R-X | 5-Alkyl-3-(4-tert-butylphenyl)pyrrolidin-2-one |
| Arylation | C5 | 1. LDA; 2. Ar-X, Pd catalyst | 5-Aryl-3-(4-tert-butylphenyl)pyrrolidin-2-one |
Transformations at the Pyrrolidin-2-one Ring Nitrogen Atom
The nitrogen atom of the lactam is a nucleophilic center and can participate in a variety of bond-forming reactions.
N-Alkylation: The hydrogen atom on the lactam nitrogen can be substituted with an alkyl group. This is typically achieved by first deprotonating the nitrogen with a base (e.g., sodium hydride, NaH) to form an amide anion, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction yields N-alkylated derivatives of this compound.
N-Acylation: Similarly, an acyl group can be introduced at the nitrogen position. This N-acylation is commonly performed using acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. This transformation yields N-acyl lactams, which are important intermediates in organic synthesis.
N-Arylation: The introduction of an aryl group onto the lactam nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction typically involves a palladium or copper catalyst to couple the lactam with an aryl halide, providing access to N-aryl-3-(4-tert-butylphenyl)pyrrolidin-2-ones.
Table 3: Transformations at the Ring Nitrogen Atom
Chemical Modifications and Reactivity of the tert-Butylphenyl Substituent
The 4-tert-butylphenyl group is an aromatic ring that can undergo electrophilic aromatic substitution (EAS). The substituents already on the ring—the tert-butyl group and the pyrrolidin-2-one group—dictate the position of further substitution.
Directing Effects:
The tert-butyl group is an alkyl group, which is weakly activating and an ortho, para-director due to inductive effects and hyperconjugation. stackexchange.comucla.eduucalgary.ca However, its large steric bulk significantly hinders attack at the ortho positions. msu.edu
The pyrrolidin-2-one substituent , attached via its C3 position, is generally considered a deactivating group due to the electron-withdrawing nature of the lactam carbonyl. It primarily directs incoming electrophiles to the meta position.
Given that the two substituents are para to each other, their directing effects influence the remaining positions on the aromatic ring. The positions ortho to the tert-butyl group are meta to the pyrrolidin-2-one group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the bulky tert-butyl group, which are also meta to the deactivating pyrrolidin-2-one moiety.
Typical Electrophilic Aromatic Substitution Reactions:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced onto the aromatic ring. masterorganicchemistry.com
Halogenation: Reaction with halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can introduce a halogen atom onto the ring.
Friedel-Crafts Alkylation/Acylation: An alkyl or acyl group can be added using an alkyl halide or acyl chloride with a Lewis acid catalyst. The steric hindrance from the existing tert-butyl group may impact the feasibility of these reactions. msu.edu
It is important to note that the tert-butyl group itself can be cleaved from the aromatic ring under strong acidic conditions, a reaction known as dealkylation. researchgate.net
Table 4: Reactions of the tert-Butylphenyl Substituent
Structural Elucidation and Advanced Spectroscopic Characterization of 3 4 Tert Butylphenyl Pyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms. cymitquimica.com For 3-(4-Tert-butylphenyl)pyrrolidin-2-one, both ¹H and ¹³C NMR spectroscopy are indispensable for a comprehensive structural assignment.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group, the aromatic ring, and the pyrrolidin-2-one core. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.3 ppm), due to their chemical equivalence and the absence of adjacent protons. cymitquimica.com The protons on the disubstituted benzene (B151609) ring are expected to appear as two distinct doublets in the aromatic region (approximately 7.0-7.4 ppm), characteristic of a para-substituted pattern.
The protons of the pyrrolidinone ring would present a more complex pattern due to their diastereotopic nature and spin-spin coupling. The proton at the C3 position, being a chiral center, would appear as a multiplet. The two protons at C4 and the two protons at C5 would each be chemically non-equivalent, resulting in complex multiplets further complicated by geminal and vicinal coupling. The N-H proton of the lactam would likely appear as a broad singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. This would include signals for the quaternary carbons of the tert-butyl group and the aromatic ring, the methine carbon at the chiral center (C3), the two methylene (B1212753) carbons of the pyrrolidinone ring (C4 and C5), and the carbonyl carbon (C2) of the lactam, which would appear significantly downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~1.3 | s (9H) | C(CH₃)₃ | ~31 |
| Ar-H | ~7.2-7.4 | d (2H) | C(CH₃)₃ | ~34 |
| Ar-H | ~7.0-7.2 | d (2H) | Ar-CH | ~126 |
| CH₂ (C5) | ~3.2-3.4 | m (2H) | Ar-CH | ~128 |
| CH (C3) | ~3.5-3.7 | m (1H) | Ar-C (quat.) | ~140 |
| CH₂ (C4) | ~2.2-2.6 | m (2H) | Ar-C (quat.) | ~150 |
| N-H | ~7.5-8.0 | br s (1H) | CH (C3) | ~45 |
| CH₂ (C4) | ~30 | |||
| CH₂ (C5) | ~42 | |||
| C=O (C2) | ~175 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₄H₁₉NO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (217.31 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion.
The fragmentation pattern in electron ionization (EI) mass spectrometry can provide significant structural information. A primary and highly probable fragmentation pathway for this molecule would involve the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a stable tertiary carbocation [M-15]⁺. This is a characteristic fragmentation for molecules containing a tert-butyl group. sigmaaldrich.com Subsequent fragmentation could involve the loss of the entire tert-butyl group (57 Da) or cleavage of the pyrrolidinone ring. Fragmentation of the lactam ring itself could lead to characteristic ions corresponding to the loss of CO or other small neutral molecules.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Predicted m/z | Proposed Fragment Ion | Description |
|---|---|---|
| 217 | [C₁₄H₁₉NO]⁺ | Molecular Ion [M]⁺ |
| 202 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
| 160 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical |
| 132 | [C₁₀H₁₂]⁺ | Fragment corresponding to tert-butylbenzene (B1681246) cation radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. A key feature would be a strong, sharp absorption band for the amide carbonyl (C=O) stretch of the lactam ring, typically appearing in the range of 1670-1700 cm⁻¹. Another important band would be the N-H stretching vibration of the secondary amide, which is expected around 3200-3400 cm⁻¹.
The aromatic ring would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the pyrrolidinone ring and the tert-butyl group would exhibit stretching vibrations just below 3000 cm⁻¹. The presence of the tert-butyl group may also give rise to characteristic bending vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide (Lactam) |
| ~3050 | C-H Stretch | Aromatic |
| ~2850-2960 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1680 | C=O Stretch | Amide Carbonyl (Lactam) |
| ~1500-1600 | C=C Stretch | Aromatic Ring |
| ~1365-1395 | C-H Bend | tert-Butyl |
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.
While no public crystal structure data is currently available for this compound, this method would provide definitive proof of its structure if a suitable single crystal could be obtained. For this chiral molecule, crystallographic analysis of a single enantiomer would also determine its absolute configuration (R or S) at the C3 stereocenter. Furthermore, the crystal packing analysis would reveal intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, which govern the solid-state properties of the compound.
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation
Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating enantiomers from a racemic mixture.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of chemical compounds. For a molecule with the polarity of this compound, a reversed-phase HPLC method would be highly effective. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's purity would be assessed by monitoring the column effluent with a UV detector, likely at a wavelength where the phenyl group absorbs strongly (e.g., ~254 nm). A single sharp peak would indicate a high degree of purity.
Since this compound is a chiral compound, separating its two enantiomers is crucial for many applications. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, efficient, and environmentally friendly technique for chiral separations. SFC typically uses supercritical carbon dioxide as the main mobile phase, which offers benefits like low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption compared to HPLC.
The enantiomeric separation would be achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209). By screening a variety of CSPs and organic modifiers (co-solvents) such as methanol, ethanol, or isopropanol, an effective separation method can be developed to resolve the racemic mixture into its individual enantiomers. The success rate for resolving chiral compounds using SFC is generally very high, often exceeding that of normal-phase or reversed-phase HPLC.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. For a molecule such as this compound, direct GC analysis can be challenging due to its molecular weight and the presence of a polar lactam (a cyclic amide) functional group. The active hydrogen on the nitrogen atom can participate in intermolecular hydrogen bonding, which decreases the compound's volatility and can lead to poor peak shape (tailing) and potential interactions with the GC column. damascusuniversity.edu.syresearchgate.netresearch-solution.com
To overcome these limitations and make the compound amenable to GC analysis, a chemical modification process known as derivatization is employed. research-solution.comjfda-online.com This process involves converting the polar N-H group into a less polar, more volatile, and more thermally stable functional group. damascusuniversity.edu.syresearchgate.net The primary goals of derivatization for the GC analysis of this compound are to increase its volatility, improve its thermal stability, and enhance chromatographic efficiency, leading to better peak resolution and symmetry. damascusuniversity.edu.syresearchgate.net
The two most common derivatization strategies applicable to the lactam functional group are silylation and acylation. research-solution.com
Silylation
Silylation is the most widely used derivatization technique for GC analysis. nih.gov It involves the replacement of the active hydrogen on the lactam nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. gcms.czyoutube.com This modification effectively masks the polar N-H group, thereby reducing intermolecular hydrogen bonding and significantly increasing the volatility of the analyte. gcms.czyoutube.com
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comsigmaaldrich.com The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides. nih.govsigmaaldrich.com Since amides are less reactive, the derivatization may require elevated temperatures (e.g., 70-100°C) and extended reaction times to ensure the reaction proceeds to completion. sigmaaldrich.com In some cases, a catalyst such as trimethylchlorosilane (TMCS) is added to the reagent (e.g., BSTFA + TMCS) to increase its reactivity, particularly for less reactive functional groups like amides. gcms.cz
Acylation
Acylation is an alternative derivatization method that converts compounds with active hydrogens into esters, thioesters, or amides. gcms.cz For this compound, acylation would involve reacting the lactam N-H group with an acylating agent, such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride) or an acyl halide. labinsights.nl This process introduces an acyl group, which protects the polar functional group, improves stability, and can enhance volatility. gcms.czlabinsights.nl Acylated derivatives are often stable and can provide excellent chromatographic performance.
Once derivatized, the resulting volatile surrogate of this compound can be analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The analysis would typically involve a capillary column, such as a non-polar HP-5MS (or equivalent), which is compatible with silylated and acylated derivatives. gcms.czunina.it The injector temperature would be set sufficiently high (e.g., 250°C) to ensure rapid vaporization of the derivative, while the oven temperature would be programmed to ramp from a lower initial temperature to a higher final temperature (e.g., 70°C to 280°C) to facilitate the separation of the derivative from the solvent and any byproducts. unina.it
The following table summarizes potential derivatization strategies for this compound.
| Derivatization Type | Potential Reagent(s) | Target Functional Group | Primary Benefit(s) |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Lactam N-H | Increases volatility; Reduces polarity; Improves thermal stability. sigmaaldrich.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Lactam N-H | Increases volatility; Byproducts are highly volatile. youtube.com | |
| BSTFA + Trimethylchlorosilane (TMCS) | Lactam N-H | Increased reactivity for less reactive amide groups. gcms.cz | |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Lactam N-H | Forms stable derivatives; Reduces polarity; Improves peak shape. labinsights.nl |
Computational Chemistry and Theoretical Investigations of 3 4 Tert Butylphenyl Pyrrolidin 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For 3-(4-tert-butylphenyl)pyrrolidin-2-one, DFT calculations can elucidate its electronic structure and predict its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity.
A lower energy gap generally implies higher reactivity. The Molecular Electrostatic Potential (MEP) surface, another important output of DFT calculations, maps the electrostatic potential onto the electron density surface, revealing the regions most susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen atom of the carbonyl group is expected to be the most electronegative region, making it a likely site for electrophilic attack.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
Note: The values in this table are hypothetical and representative of typical results from DFT calculations for similar organic molecules.
Conformational Analysis and Molecular Dynamics Simulations of Pyrrolidin-2-one Systems
The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity and physical properties. Conformational analysis helps identify the most stable conformations (lowest energy states) of the molecule. The pyrrolidine (B122466) ring is known to adopt envelope or twisted conformations. The bulky 4-tert-butylphenyl substituent at the 3-position is expected to significantly influence the preferred puckering of the pyrrolidine ring, likely favoring a pseudo-equatorial orientation to minimize steric hindrance nih.govresearchgate.net.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational landscape and stability in different environments (e.g., in solution). MD simulations on related pyrrolidin-2-one derivatives have been used to study their binding affinity with biological targets, such as acetylcholinesterase, by analyzing the stability of the ligand-protein complex over time tandfonline.comnih.govtandfonline.commanipal.eduresearchgate.net. For this compound, MD simulations could predict its dynamic behavior and interactions with potential biological receptors.
Table 2: Predicted Relative Energies of Different Conformations of this compound
| Conformation | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |
|---|---|---|
| Pseudo-equatorial | 150° | 0.0 |
Note: The values in this table are hypothetical and based on general principles of conformational analysis for substituted pyrrolidine rings.
Quantum Chemical Prediction of Spectroscopic Parameters
Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be compared with experimental data to confirm its structure.
Theoretical calculations of ¹H and ¹³C NMR chemical shifts can help in the assignment of experimental spectra. Similarly, the prediction of vibrational frequencies in the IR spectrum can be correlated with the functional groups present in the molecule. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the pyrrolidin-2-one ring can be accurately predicted.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~175 ppm |
| ¹H NMR | N-H Proton Chemical Shift | ~7.5 ppm |
Note: The values in this table are hypothetical and representative of typical predicted spectroscopic data for similar compounds.
Mechanistic Studies of Synthetic Pathways and Reaction Intermediates
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be employed to study the reaction pathways, identify transition states, and determine the activation energies of different steps. This information is valuable for optimizing reaction conditions and improving yields.
A plausible synthetic route could involve the Michael addition of a nitromethane equivalent to a chalcone derivative followed by reduction and cyclization. DFT calculations can be used to model the potential energy surface of such a reaction, providing insights into the stereoselectivity and regioselectivity of the process. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.
Table 4: Predicted Activation Energies for a Key Step in the Synthesis of this compound
| Reaction Step | Transition State | Predicted Activation Energy (kcal/mol) |
|---|
Note: The values in this table are hypothetical and intended to illustrate the type of data obtained from mechanistic studies.
Structure-Property Relationship (SPR) Analyses for Chemical Behavior
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their physical properties or biological activities. For this compound and its analogs, SPR and QSAR models can be developed to predict their properties and activities based on calculated molecular descriptors.
These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature. By establishing a mathematical relationship between these descriptors and an observed property (e.g., solubility, melting point, or inhibitory activity against a specific enzyme), the properties of new, unsynthesized compounds can be predicted. For instance, 3D-QSAR models have been successfully developed for other pyrrolidin-2-one derivatives to predict their potency as acetylcholinesterase inhibitors nih.govtandfonline.com.
Table 5: Relevant Molecular Descriptors for SPR/QSAR Studies of this compound
| Descriptor Type | Example Descriptor | Potential Correlation |
|---|---|---|
| Electronic | LogP | Lipophilicity and membrane permeability |
| Steric | Molecular Weight | Size and steric effects on binding |
Note: The descriptors listed are commonly used in SPR/QSAR studies.
Synthesis and Chemical Exploration of Advanced Derivatives and Analogues of 3 4 Tert Butylphenyl Pyrrolidin 2 One
Stereoisomeric Synthesis and Chiral Purity Assessment
The biological and material properties of chiral molecules are often highly dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of the enantiomers of 3-(4-tert-butylphenyl)pyrrolidin-2-one is of paramount importance. Strategies generally fall into two categories: asymmetric synthesis to directly form a specific enantiomer, or the resolution of a racemic mixture.
Asymmetric Synthesis: Asymmetric synthesis aims to produce a single enantiomer by employing chiral catalysts, auxiliaries, or reagents. For 3-aryl-pyrrolidin-2-ones, several methodologies can be adapted. One prominent approach is the asymmetric Michael addition. This involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, where the stereochemical outcome is directed by a chiral catalyst. For instance, the synthesis could start from 4-(4-tert-butylphenyl)-4-nitrobutanoic acid, which can be cyclized after reduction of the nitro group. An enantioselective variant of this reduction or a preceding asymmetric conjugate addition to a corresponding unsaturated precursor would yield an enantioenriched product.
Another powerful method is the catalytic asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. sci-hub.se While specific examples for the tert-butylphenyl derivative are not extensively documented, this strategy has been successfully applied to synthesize a wide range of 3-substituted pyrrolidines with high enantioselectivity.
Chiral Resolution: When an asymmetric synthesis is not readily available, racemic this compound can be separated into its constituent enantiomers through chiral resolution. This is typically achieved by one of two main methods:
Diastereomeric Salt Formation: The racemic compound, if it contains an acidic or basic handle (or can be derivatized to include one), is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Chiral Chromatography: This is a highly effective and widely used technique for both analytical and preparative-scale separation of enantiomers. wvu.edunih.gov A racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). wvu.edu The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for resolving a broad range of racemic compounds, including lactams. nih.gov
Chiral Purity Assessment: The success of any stereoselective synthesis or resolution is quantified by the enantiomeric excess (ee), which is a measure of the purity of the target enantiomer. Chiral HPLC is the gold standard for this analysis. wvu.edu By comparing the peak areas of the two enantiomers in the chromatogram, the ee can be accurately determined. Capillary electrophoresis (CE) with a chiral selector in the running buffer is another powerful analytical technique for enantiomeric purity determination. nih.gov
Table 6.1: Comparison of Chiral Separation Techniques for Pyrrolidinone Analogues
| Technique | Principle | Advantages | Common Chiral Selectors/Phases |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | High resolution, applicable to a wide range of compounds, both analytical and preparative scale. | Polysaccharide derivatives (e.g., Chiralcel® OD, Chiralpak® AD), Pirkle-type phases. |
| Chiral SFC | Supercritical Fluid Chromatography with a CSP | Faster separations and reduced solvent consumption compared to HPLC. | Same as Chiral HPLC. |
| Capillary Electrophoresis (CE) | Differential mobility in the presence of a chiral selector in the buffer | High efficiency, very small sample requirement, rapid method development. | Cyclodextrins and their derivatives, chiral crown ethers. |
| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Can be cost-effective for large-scale industrial separation. | Chiral acids (e.g., tartaric acid) or chiral bases (e.g., brucine). |
Systematic Variation of Substituents on the Pyrrolidin-2-one Ring and Their Chemical Impact
The chemical properties of the this compound core can be finely tuned by introducing substituents at other positions on the pyrrolidin-2-one ring, namely the N-1, C-4, and C-5 positions. Such modifications can significantly impact the molecule's conformation, reactivity, and intermolecular interactions.
N-1 Substitution: The nitrogen atom of the lactam is a common site for derivatization. Alkylation, arylation, or acylation of the N-H group can alter the electronic properties of the lactam carbonyl and influence the molecule's steric profile. For example, N-alkylation can increase lipophilicity. The synthesis of N-substituted derivatives is typically straightforward, involving deprotonation of the lactam with a suitable base (e.g., sodium hydride) followed by reaction with an electrophile (e.g., an alkyl halide or acyl chloride).
Chemical Impact: Introducing an N-substituent removes the hydrogen bond donor capability of the lactam. An electron-withdrawing N-substituent (e.g., an acetyl group) increases the acidity of the C-3 proton and can influence the reactivity of the lactam carbonyl towards nucleophiles. Conversely, an N-aryl group can introduce electronic effects via conjugation and significant steric bulk. tandfonline.com
C-4 and C-5 Substitution: Introducing substituents at the C-4 and C-5 positions can significantly affect the ring's conformation and introduce new functional handles for further chemical transformations. chemrxiv.org For example, the synthesis of 4,4-disubstituted-3-oxopyrrolidones has been developed as a route to diverse 3-functionalized pyrrolidones. chemrxiv.org While starting from the 3-aryl derivative adds complexity, subsequent functionalization at the C-4 position via enolate chemistry is a plausible synthetic route.
Chemical Impact: Substituents at the C-4 position influence the puckering of the five-membered ring, which can alter the spatial orientation of the 3-aryl group. researchgate.net Introducing gem-disubstitution at the C-4 position, for instance, can create a spirocyclic system or enforce a specific ring conformation. Functional groups at C-4 or C-5, such as hydroxyl or amino groups, provide sites for further derivatization, enabling the construction of more complex molecules.
Table 6.2: Impact of Ring Substitution on Pyrrolidin-2-one Properties (Illustrative)
| Position of Substitution | Type of Substituent | Expected Chemical Impact |
| N-1 | Alkyl (e.g., -CH₃, -Bn) | Increases lipophilicity; removes H-bond donor site; minor electronic effect. |
| N-1 | Acyl (e.g., -COCH₃) | Increases electrophilicity of lactam carbonyl; increases acidity of α-protons. |
| C-4 | Alkyl (e.g., -CH₃) | Influences ring pucker and conformation; introduces steric hindrance. |
| C-4 | Hydroxyl (-OH) | Provides H-bond donor/acceptor site; acts as a nucleophile or can be oxidized to a ketone. |
| C-5 | Phenyl (-Ph) | Introduces significant steric bulk; can be functionalized via electrophilic aromatic substitution. |
Modifications of the tert-Butylphenyl Moiety and Influence on Chemical Properties
The 4-tert-butylphenyl group at the C-3 position is a defining feature of the molecule, contributing significantly to its steric and electronic character. Systematic modification of this moiety is a key strategy for probing structure-property relationships.
Variation of the Alkyl Substituent: The tert-butyl group is a bulky, electron-donating substituent. Replacing it with other alkyl groups (e.g., methyl, isopropyl) or functional groups (e.g., methoxy, trifluoromethyl) can systematically alter the electronic and steric properties of the aryl ring. The synthesis of such analogues would typically involve starting from a different substituted phenylacetic acid or a related precursor in the initial ring-forming reaction.
Influence on Chemical Properties:
Steric Effects: The large tert-butyl group provides significant steric hindrance, which can influence the molecule's crystal packing and its ability to interact with other molecules. Reducing the size of this group (e.g., to a methyl group) would decrease this steric shield.
Electronic Effects: As an electron-donating group, the tert-butyl group slightly activates the phenyl ring towards electrophilic substitution and influences the electron density of the C-3 position. Replacing it with an electron-withdrawing group like a trifluoromethyl (-CF₃) or a nitro (-NO₂) group would have the opposite effect, making the phenyl ring electron-deficient and potentially altering the reactivity of the pyrrolidin-2-one ring. mdpi.com
Positional Isomerism: Moving the tert-butyl group from the para (C-4) position to the meta (C-3) or ortho (C-2) position of the phenyl ring would fundamentally change the molecule's shape and electronic distribution without altering its atomic composition.
Table 6.3: Predicted Influence of Aryl Moiety Modification on Chemical Properties
| Modification of 4-tert-Butylphenyl Group | Key Property Change | Predicted Influence on Chemical Properties |
| Replace t-Bu with -H | Reduced Sterics | Less hindered C3-Aryl bond rotation; altered crystal packing. |
| Replace t-Bu with -OCH₃ | Stronger Electron-Donating | Increased electron density in the aryl ring; potential for new H-bonding interactions. |
| Replace t-Bu with -CF₃ | Strong Electron-Withdrawing | Decreased electron density in the aryl ring; potential impact on C-3 proton acidity. |
| Move t-Bu to ortho-position | Increased Steric Hindrance | Restricted rotation around the C3-Aryl bond; significant conformational change. |
Annulation and Fusion of the Pyrrolidin-2-one Core with Other Heterocyclic Systems
Annulation, or ring-fusion, reactions are powerful tools for building molecular complexity. Fusing the this compound core with other heterocyclic systems can lead to novel polycyclic structures with unique three-dimensional shapes and properties.
Strategies for Annulation: The synthesis of fused systems can be approached in several ways. One method involves using the pre-formed pyrrolidin-2-one as a scaffold and building a new ring onto it. For example, if functional groups are present at the N-1 and C-5 positions, they can be used as handles to cyclize and form a new ring.
A more common and efficient approach involves multicomponent reactions where the pyrrolidine (B122466) ring and the fused ring are constructed in a single synthetic sequence. For example, the synthesis of pyrrolo[1,2-a]quinoxalines has been achieved through a one-pot, three-component reaction of an o-phenylenediamine, an aromatic ketone, and a 2-alkoxy-2,3-dihydrofuran (which serves as a pyrrolidine precursor). globethesis.com Adapting this methodology by using a ketone bearing a 4-tert-butylphenyl group could potentially lead to the desired fused system.
Another powerful strategy is the intramolecular Heck reaction. A pyrrolidine adduct, synthesized via a [3+2] cycloaddition, can be N-allylated. A subsequent intramolecular Heck reaction can then form a new ring fused to the pyrrolidine core, creating complex scaffolds like hexahydropyrrolo[2,1-a]isoquinolines. nih.gov
Examples of Fused Systems:
Pyrrolo[1,2-a]quinoxalines: These structures are known to possess interesting biological and photophysical properties. globethesis.comnih.gov
Pyrrolo[2,1-c] globethesis.comnih.govbenzodiazepines: This is another important class of fused heterocycles, often targeted for their biological activities.
Hexahydropyrrolo[2,1-a]isoquinolines: This core is found in many natural alkaloids and possesses significant biological activity. nih.gov
The development of annulation reactions starting from this compound would open avenues to novel, complex, and sterically defined polycyclic systems, expanding the chemical space accessible from this valuable building block.
Role of 3 4 Tert Butylphenyl Pyrrolidin 2 One As a Synthetic Scaffold and Building Block in Organic Chemistry
Utility in the Construction of Architecturally Complex Organic Molecules
The pyrrolidin-2-one ring system, a five-membered lactam, is a common motif in a multitude of natural products and biologically active compounds. The presence of a phenyl group at the 3-position, as in 3-(4-Tert-butylphenyl)pyrrolidin-2-one , offers a key anchor point for further molecular elaboration. The tert-butyl group on the phenyl ring provides steric bulk, which can influence the conformational preferences of resulting molecules and potentially modulate interactions with biological targets.
Theoretically, this scaffold could be employed in the synthesis of complex molecules through several strategic approaches:
Functionalization of the Pyrrolidin-2-one Core: The lactam nitrogen and the alpha-carbon to the carbonyl group are amenable to a variety of chemical transformations. N-alkylation, N-arylation, and reactions at the C4 and C5 positions of the pyrrolidine (B122466) ring can introduce additional complexity and diversity.
Modification of the Aryl Moiety: The 4-tert-butylphenyl group can be further functionalized, for instance, through electrophilic aromatic substitution, to append other substituents that can participate in subsequent ring-forming or coupling reactions.
Asymmetric Synthesis: The stereocenter at the C3 position offers the potential for enantioselective synthesis, leading to chiral molecules with defined three-dimensional structures, a critical aspect in the synthesis of many natural products and pharmaceuticals.
While these general strategies are well-established for pyrrolidin-2-one derivatives, specific examples detailing the successful incorporation of the This compound scaffold into architecturally complex natural products or other intricate organic molecules are not readily found in the surveyed literature.
Application in the Design and Synthesis of Ligands and Catalysts
The pyrrolidine scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. The rigid, cyclic structure provides a well-defined backbone for the spatial arrangement of coordinating atoms, which is crucial for achieving high levels of stereocontrol in catalytic transformations.
In principle, This compound could serve as a precursor for various types of ligands:
Chiral N-Heterocyclic Carbene (NHC) Ligands: Modification of the lactam nitrogen could lead to the formation of NHC precursors, which are widely used in organometallic catalysis.
Bidentate and Polydentate Ligands: Functionalization at the nitrogen, the aryl ring, or other positions of the pyrrolidine core could introduce additional donor atoms (e.g., nitrogen, phosphorus, oxygen, sulfur), creating ligands capable of chelating to metal centers. The bulky tert-butyl group could play a role in creating a specific chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed reaction.
However, a review of the scientific literature does not yield specific examples of ligands or catalysts that are explicitly derived from This compound and have been applied in catalytic processes. The development of new chiral ligands is an active area of research, and while the potential exists, the exploration of this specific scaffold appears to be limited.
Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Pyrrolidin-2-one Scaffold
Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The pyrrolidin-2-one scaffold is an attractive starting point for DOS due to its chemical tractability and biological relevance.
A hypothetical DOS strategy utilizing This compound could involve a divergent synthetic approach where a common intermediate is elaborated into a variety of distinct molecular skeletons. Key transformations could include:
Ring-opening and Ring-closing Reactions: Cleavage of the lactam ring followed by recyclization with different reagents could lead to a diverse set of heterocyclic systems.
Multi-component Reactions: Utilizing the inherent reactivity of the scaffold in reactions involving three or more starting materials can rapidly generate molecular complexity.
Functional Group Interconversions: A library of compounds could be generated by systematically modifying the functional groups on the pyrrolidin-2-one core and the aryl substituent.
Despite the conceptual appeal of using This compound in DOS campaigns, there is a lack of published research detailing the design, synthesis, and screening of compound libraries based on this specific scaffold. General DOS strategies have been applied to pyrrolidine-containing molecules, but the focus has not been on this particular derivative.
Conclusion and Future Research Directions in the Chemistry of 3 4 Tert Butylphenyl Pyrrolidin 2 One
Synthesis and Transformation Advances for Pyrrolidin-2-one Derivatives
The development of novel synthetic methodologies for pyrrolidin-2-one derivatives has been a significant focus in organic chemistry. researchgate.net Traditional methods often involve the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures or the partial hydrogenation of succinimide. researchgate.netrdd.edu.iqrdd.edu.iq While effective, these methods can lack the versatility required for producing highly functionalized derivatives.
Recent advancements have provided more sophisticated and milder routes. One notable strategy involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. mdpi.comnih.gov This method proceeds through a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring, followed by in-situ lactamization. mdpi.comnih.gov This approach is highly versatile, accommodating a wide range of substituted anilines and benzylamines, making it a powerful tool for creating libraries of 1,5-disubstituted pyrrolidin-2-ones. mdpi.comnih.gov
Multicomponent reactions (MCRs) have also emerged as an efficient pathway to complex pyrrolidinone structures from simple starting materials in a single step. tandfonline.com These reactions offer advantages in terms of atom economy and reduced waste generation. tandfonline.com Techniques such as ultrasound and microwave irradiation have been employed to accelerate these reactions, often leading to higher yields and shorter reaction times under greener conditions. tandfonline.comrsc.org For instance, the ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones using citric acid as a catalyst highlights the trend towards more environmentally benign synthetic processes. rsc.org
| Synthetic Method | Key Reactants | Conditions | Noteworthy Features |
| Cyclopropane Aminolysis | Donor-Acceptor Cyclopropanes, Primary Amines | Lewis Acid Catalyst (e.g., Ni(ClO₄)₂), Reflux | Versatile for 1,5-disubstituted products; proceeds via γ-amino ester intermediate. mdpi.comnih.gov |
| Multicomponent Reactions (MCRs) | Aldehydes, Amines, Acetylenic Esters | Ultrasound Irradiation, Citric Acid Catalyst | High efficiency, excellent yields, short reaction times, and environmentally friendly. rsc.orgnih.gov |
| [3+2] Cycloaddition | Azomethine Ylides, Alkenes/Alkynes | Varies (e.g., Reflux, Microwave) | Creates highly substituted pyrrolidine (B122466) rings with control over stereochemistry. tandfonline.com |
| Oxidative Cyclization | Propargyl-substituted Ynamides | DMSO, N-Iodosuccinimide (NIS) | Metal-free approach to functionalized pyrrolidinone skeletons. organic-chemistry.org |
| Lactamization of GBL | γ-Butyrolactone (GBL), Amines | High Temperature (200-300°C) | Traditional method for N-substituted pyrrolidin-2-ones. researchgate.netrdd.edu.iq |
Emerging Methodologies for Arylpyrrolidinone Synthesis
The synthesis of arylpyrrolidinones, such as 3-(4-tert-butylphenyl)pyrrolidin-2-one, is of particular interest due to the prevalence of this motif in pharmacologically active compounds. Emerging strategies are increasingly focused on the regioselective introduction of aryl groups onto the pyrrolidinone core.
The aforementioned reaction of donor-acceptor cyclopropanes is particularly adept for synthesizing 5-arylpyrrolidin-2-ones. mdpi.comnih.gov For the synthesis of 3-aryl derivatives, different strategies are required. One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. Methodologies could be developed that involve the coupling of a pre-functionalized pyrrolidinone (e.g., a 3-halopyrrolidin-2-one) with an appropriate arylboronic acid (Suzuki coupling), arylstannane (Stille coupling), or other organometallic reagent.
Another emerging area is the use of C-H activation. A future synthetic route could involve the direct arylation of the C-3 position of the pyrrolidin-2-one ring. While challenging, this approach is highly desirable as it avoids the need for pre-functionalization of the starting materials, thus improving step economy. Research into developing selective catalysts for such transformations is an active and promising field.
Unexplored Chemical Reactivity and Derivatization Opportunities
The structure of this compound offers several sites for further chemical modification, many of which remain unexplored.
N-Functionalization: The secondary amine within the lactam ring is a prime target for derivatization. It can be alkylated, acylated, or arylated to introduce a wide variety of substituents. This N-substitution is a common strategy for modulating the biological activity of pyrrolidinone-based compounds. researchgate.netrdd.edu.iq
Carbonyl Group Chemistry: The lactam carbonyl group can undergo reduction to form the corresponding 3-(4-tert-butylphenyl)pyrrolidine. It can also react with organometallic reagents, though this can be challenging without ring-opening. Thionation of the carbonyl group to form the corresponding thiolactam could also provide access to novel derivatives.
Alpha-Carbon Chemistry: The protons on the carbon atoms adjacent to the carbonyl group (C-3 and C-5) can potentially be removed by a strong base to form an enolate. This enolate could then be reacted with various electrophiles, allowing for the introduction of new substituents at these positions. Functionalization at the C-3 position, alpha to both the carbonyl and the existing aryl group, could lead to interesting and sterically hindered structures.
Aromatic Ring Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be used to add functional groups to the aromatic ring, further expanding the chemical diversity of the core structure.
Prospects for the Development of Novel Chemical Entities Based on the Pyrrolidin-2-one Framework
The pyrrolidin-2-one nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. ontosight.ai Derivatives have shown diverse pharmacological activities, including anticancer, antibacterial, and anticonvulsant properties. researchgate.netrdd.edu.iq
The this compound framework is a promising starting point for the design of new chemical entities. The lipophilic tert-butyl group is a common feature in many drug molecules, often used to improve metabolic stability or enhance binding to hydrophobic pockets in protein targets. By combining this feature with the proven pyrrolidin-2-one scaffold, novel compounds with unique pharmacological profiles can be envisioned.
Future research should focus on synthesizing libraries of derivatives based on this core structure, utilizing the unexplored reactivity discussed previously. For example, creating a series of N-substituted analogs or introducing polar groups onto the phenyl ring could systematically probe the structure-activity relationship (SAR) for various biological targets. The development of efficient and modular synthetic routes will be crucial to fully exploit the potential of this molecular framework in drug discovery and materials science. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 3-(4-tert-butylphenyl)pyrrolidin-2-one, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
- Nucleophilic substitution : Reacting pyrrolidinone derivatives with 4-tert-butylphenyl halides under basic conditions (e.g., NaH in THF at 0°C) .
- Cross-coupling : Using Pd-catalyzed coupling (e.g., Pd(PPh₃)₄ with aryl halides) to introduce the aryl group .
Yield Optimization Strategies : - Purification via column chromatography or recrystallization to isolate high-purity products.
- Adjusting solvent polarity (e.g., switching from THF to DMF) to enhance reactivity.
- Monitoring reaction progress with TLC or HPLC to minimize side products.
Data Reference : In analogous syntheses, yields range from 42% (unoptimized conditions) to 69% (optimized phosphonylation) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the pyrrolidinone ring (e.g., δ 2.5–3.5 ppm for ring protons) and tert-butyl group (δ 1.3 ppm for -C(CH₃)₃) .
- ³¹P NMR : Used if phosphonate derivatives are synthesized (e.g., δ 20–30 ppm for dimethylphosphonate groups) .
- HRMS/ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- X-ray Crystallography : Resolve stereochemistry for crystalline derivatives (e.g., tert-butylphenyl spatial orientation) .
Advanced Research Questions
Q. How does steric hindrance from the 4-tert-butylphenyl group influence reaction pathways in functionalization studies?
Methodological Answer: The bulky tert-butyl group affects:
- Reactivity : Slows nucleophilic attacks on adjacent carbons (e.g., in ester hydrolysis or oxidation) due to steric shielding .
- Regioselectivity : Directs electrophilic substitutions to less hindered positions (e.g., meta over para in nitration) .
Experimental Design : - Compare reaction rates with/without tert-butyl via kinetic studies (e.g., UV-Vis monitoring).
- Use computational modeling (DFT) to map steric contours and predict reactive sites .
Q. How can discrepancies in reported biological activities of pyrrolidin-2-one derivatives be systematically addressed?
Methodological Answer: Discrepancies may arise from:
- Structural variations : Subtle changes (e.g., trifluoromethyl vs. bromo substituents) alter bioactivity .
- Assay conditions : Differences in cell lines, concentrations, or endpoints (e.g., IC₅₀ vs. EC₅₀).
Resolution Strategies : - Conduct structure-activity relationship (SAR) studies using a congeneric series (e.g., tert-butyl vs. fluorophenyl analogs) .
- Standardize assays (e.g., MTT for cytotoxicity) across multiple replicates .
Data Example : Antiarrhythmic activity of 1-[3-(4-arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-ones varied by substituent electronegativity .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) .
- ADMET Prediction Tools : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 interactions, and bioavailability .
- Docking Studies : Map binding affinities to target proteins (e.g., ion channels for antiarrhythmic applications) .
Key Research Gaps
- Stereochemical Effects : Limited data on enantiomer-specific bioactivity (e.g., S vs. R configurations) .
- Long-Term Stability : Degradation pathways under physiological conditions (e.g., hydrolysis in plasma) remain unstudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
